REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18])[N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9].C=O.[CH3:27][C:28]1(C)NC(=O)N[C:29]1=[O:34]>>[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[N:10]([CH2:27][CH:28]2[O:34][CH2:29]2)[C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[N:19]([CH2:1][CH:3]2[O:5][CH2:4]2)[C:17]1=[O:18].[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(N1C(=O)N(C(=O)C1(C)C)CC1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]1[O:5][CH2:4]1)Cl.[CH2:6]([N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18])[N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9].C=O.[CH3:27][C:28]1(C)NC(=O)N[C:29]1=[O:34]>>[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[N:10]([CH2:27][CH:28]2[O:34][CH2:29]2)[C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[N:19]([CH2:1][CH:3]2[O:5][CH2:4]2)[C:17]1=[O:18].[CH2:6]([N:7]1[C:13]([CH3:15])([CH3:14])[C:11](=[O:12])[NH:10][C:8]1=[O:9])[N:16]1[C:22]([CH3:24])([CH3:23])[C:20](=[O:21])[NH:19][C:17]1=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(N1C(=O)N(C(=O)C1(C)C)CC1CO1)N1C(=O)N(C(=O)C1(C)C)CC1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(N1C(=O)NC(=O)C1(C)C)N1C(=O)NC(=O)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |